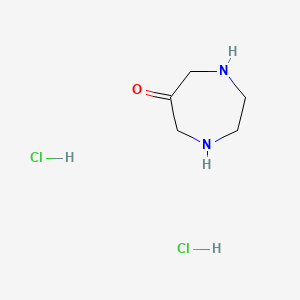

1,4-Diazepan-6-one dihydrochloride

描述

Contextualization within Nitrogen Heterocyclic Compound Research

Nitrogen-containing heterocycles are fundamental building blocks in the development of new pharmaceuticals. Their prevalence in a vast array of biologically active natural products and synthetic drugs underscores their importance. The unique structural and electronic properties conferred by the nitrogen atoms within these cyclic systems allow for a diverse range of interactions with biological macromolecules, such as enzymes and receptors. This makes them ideal candidates for the design of targeted therapies.

The 1,4-diazepane scaffold is a seven-membered ring containing two nitrogen atoms at positions 1 and 4. This structure is a key component of many biologically active compounds. researchgate.net The flexibility of the seven-membered ring, coupled with the presence of two nitrogen atoms, provides a three-dimensional arrangement of functional groups that can be tailored to interact with specific biological targets. researchgate.net This has led to the exploration of 1,4-diazepane derivatives for a wide range of therapeutic applications. researchgate.net

Significance of the Seven-Membered 1,4-Diazepane Ring System as a Privileged Scaffold

The concept of a "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple, unrelated biological targets. nih.gov The 1,4-diazepane ring system, and more broadly the 1,4-benzodiazepine (B1214927) scaffold, is widely recognized as such. researchgate.netacs.orgmdpi.com This versatility stems from the conformational flexibility of the seven-membered ring, which can adopt various shapes to fit into different binding pockets. researchgate.net

Derivatives of the 1,4-diazepane core have demonstrated a wide spectrum of biological activities, including acting as central nervous system agents, anticancer agents, and antimicrobial agents. researchgate.netjocpr.com The ability to readily introduce a variety of substituents at different positions on the diazepine (B8756704) ring allows for the fine-tuning of a compound's pharmacological profile. This has made the 1,4-diazepane system a highly attractive starting point for the development of new drugs. researchgate.netacs.org For instance, the fusion of other heterocyclic rings to the diazepine core has been a successful strategy in creating novel therapeutic agents. jocpr.com

Research Trajectory and Future Perspectives for 1,4-Diazepan-6-one (B12853596) Dihydrochloride (B599025) in Academic Research

1,4-Diazepan-6-one dihydrochloride is a specific derivative of the 1,4-diazepane core that holds promise for further academic and industrial research. Its chemical structure provides a versatile platform for the synthesis of a diverse library of compounds. The ketone group at the 6-position and the two nitrogen atoms are key functional handles for chemical modification, allowing for the introduction of various side chains and functional groups.

Future research is likely to focus on several key areas:

Synthesis of Novel Derivatives: The development of new synthetic methodologies to create a wider range of substituted 1,4-diazepan-6-one analogs will be crucial. This will enable the exploration of a broader chemical space and the identification of compounds with improved biological activity and selectivity.

Exploration of Biological Activity: Screening of novel 1,4-diazepan-6-one derivatives against a diverse panel of biological targets will be essential to uncover new therapeutic applications. This could include investigating their potential as anticancer, antiviral, or neuroprotective agents.

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies will be necessary to understand how different substituents on the 1,4-diazepan-6-one scaffold influence its biological activity. This knowledge will guide the rational design of more potent and selective compounds.

The continued investigation of this compound and its derivatives is expected to yield valuable insights into the therapeutic potential of the 1,4-diazepane scaffold and contribute to the development of new and effective medicines.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| IUPAC Name | 1,4-diazepan-6-one;dihydrochloride |

| Molecular Formula | C5H12Cl2N2O |

| Molecular Weight | 187.06 g/mol |

| CAS Number | 1824627-70-4 |

| SMILES | Cl.Cl.O=C1CNCCNC1 |

Structure

2D Structure

属性

IUPAC Name |

1,4-diazepan-6-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.2ClH/c8-5-3-6-1-2-7-4-5;;/h6-7H,1-4H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBCEHOLJORKMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(=O)CN1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Mechanism Elucidation for 1,4 Diazepan 6 One Dihydrochloride and Its Derivatives

Foundational Synthetic Routes to the 1,4-Diazepane Scaffold

The construction of the seven-membered 1,4-diazepane ring is a key challenge in the synthesis of 1,4-Diazepan-6-one (B12853596) dihydrochloride (B599025) and its analogs. Several classical and modern synthetic methodologies have been employed to achieve this, primarily centered around cyclization reactions.

Cyclo-condensation Reactions for Ring Closure

Cyclo-condensation reactions represent a fundamental approach to the synthesis of the 1,4-diazepane scaffold. These reactions typically involve the condensation of a suitable diamine with a dicarbonyl compound or its equivalent, leading to the formation of the seven-membered ring.

One common strategy involves the reaction of a 1,2-diamine with an α,β-unsaturated carbonyl compound. ijpcbs.com This method, while effective, can sometimes lead to the formation of side products. The choice of reactants is crucial; for instance, the condensation of o-phenylenediamines with α,β-unsaturated ketones has been a widely used method for the synthesis of 1,5-benzodiazepines, a related class of compounds. nih.gov The reaction conditions, such as the use of catalysts like glacial acetic acid and solvents like ethanol, play a significant role in the reaction outcome. nih.gov

Another approach involves the reaction of diamines with haloketones. ijpcbs.com The synthesis of diazepines can also be achieved by reacting diazepinone derivatives with an appropriate amine in the presence of a Lewis acid like TiCl4. jocpr.com Furthermore, lactams can be converted to the corresponding iminochlorides using phosphorus oxychloride, which then react with amines to form the diazepine (B8756704) ring. jocpr.com

A domino process involving the in-situ generation of an aza-Nazarov reagent from 1,2-diamines and alkyl 3-oxohex-5-enoates offers a step- and atom-economical route to 1,4-diazepanes. This reaction can often be performed under solvent-free conditions, highlighting its efficiency. researchgate.netacs.org The mechanism involves the initial condensation of the starting materials to form an enaminoester, which then undergoes isomerization to an aza-Nazarov reagent, followed by an intramolecular vinylogous-Michael addition to yield the desired 1,4-diazepane. nih.gov

| Reactants | Catalyst/Reagents | Product | Reference |

| 1,2-Diamine, α,β-Unsaturated Ketone | Glacial Acetic Acid | 1,5-Benzodiazepine | nih.gov |

| Diazepinone, Amine | TiCl4, Anisole | Diazepine | jocpr.com |

| Lactam | POCl3, then Amine | Diazepine | jocpr.com |

| 1,2-Diamine, Alkyl 3-oxohex-5-enoate | None (solvent-free) | 1,4-Diazepane | researchgate.netacs.org |

Synthesis of Key Intermediates for 1,4-Diazepan-6-one Dihydrochloride Generation

The synthesis of this compound often proceeds through the construction of key acyclic or cyclic intermediates that are subsequently converted to the final product.

A common precursor for many benzodiazepines, including diazepam (a 1,4-benzodiazepin-2-one), is 2-amino-5-chlorobenzophenone (B30270). youtube.com This intermediate can be synthesized via a Friedel-Crafts acylation of 4-chloroaniline (B138754) with benzoyl chloride. youtube.com This type of intermediate, containing both an amino group and a carbonyl group, is primed for cyclization.

For the synthesis of saturated 1,4-benzodiazepines, substrates like N-allyl-2-aminobenzylamine derivatives can be prepared in a multi-step sequence starting from methyl-2-aminobenzoate. This involves N-arylation, saponification, coupling with an allylic amine, and subsequent reduction. nih.gov

In the context of 1,4-diazepan-6-one, a key intermediate could be an amino acid derivative that can undergo intramolecular cyclization. For example, the synthesis of diazepam can involve the reaction of 2-amino-5-chlorobenzophenone with glycine (B1666218) ethyl ester. youtube.com A similar strategy could be envisioned for 1,4-diazepan-6-one, potentially starting from a suitable amino acid and a diamine precursor.

The synthesis of diazepam also highlights the formation of an intermediate, 2-(chloroacetyl)amino-5-chlorobenzophenone, which is then cyclized with ammonia (B1221849). youtube.com This demonstrates the use of a halo-acylated amine as a key intermediate for the formation of the diazepine ring.

| Intermediate | Precursors | Synthetic Step | Relevance to 1,4-Diazepan-6-one | Reference |

| 2-Amino-5-chlorobenzophenone | 4-Chloroaniline, Benzoyl chloride | Friedel-Crafts Acylation | Precursor for benzodiazepine (B76468) ring formation | youtube.com |

| N-Allyl-2-aminobenzylamine derivatives | Methyl-2-aminobenzoate, Allylic amine | Multi-step synthesis | Precursors for saturated 1,4-benzodiazepines | nih.gov |

| 2-(Chloroacetyl)amino-5-chlorobenzophenone | 2-Amino-5-chlorobenzophenone, Chloroacetyl chloride | Acylation | Precursor for cyclization with ammonia to form diazepine ring | youtube.com |

Mechanistic Investigations of Reaction Pathways

Understanding the reaction mechanisms involved in the formation of the 1,4-diazepane scaffold is crucial for optimizing synthetic routes and controlling product outcomes.

Elucidation of Rate-Determining Steps in 1,4-Diazepane Formation

The formation of the seven-membered diazepine ring often involves a multi-step process, with one step typically being the slowest and therefore rate-determining. In the synthesis of diazepam, the cyclization of the intermediate 2-(chloroacetyl)amino-5-chlorobenzophenone with ammonia to form the seven-membered ring is considered the rate-limiting step. frontiersin.org This is often due to the entropic and stereoelectronic challenges associated with forming a seven-membered ring. nih.gov

Theoretical studies on the synthesis of 1,4-diazepines have shown that steric effects can play a significant role in the cyclization process, with repulsion interactions making the ring closure more difficult. ijpcbs.com The stability of the intermediates and transition states, as calculated by methods like Density Functional Theory (DFT), can provide insights into the preferred reaction pathway and the height of the activation energy barrier for the rate-determining step. ijpcbs.com

In Pd-catalyzed carboamination reactions to form saturated 1,4-benzodiazepines, the syn-aminopalladation of the alkene becomes more challenging as the ring size increases, contributing to a slower reaction rate. nih.gov Competing β-hydride elimination can also become a significant side reaction, further impacting the efficiency of the desired cyclization. nih.gov

Role of Catalysis and Solvent Systems in Synthetic Efficiency

Catalysts and solvents play a pivotal role in the synthesis of 1,4-diazepanes, influencing reaction rates, yields, and selectivity.

Catalysis: A variety of catalysts have been employed in the synthesis of diazepine rings. Lewis acids like TiCl4 are used to activate carbonyl groups for nucleophilic attack. jocpr.com Palladium catalysts are extensively used in C-N bond-forming reactions, such as the intramolecular Buchwald-Hartwig amination and carboamination reactions, to construct the diazepine ring. nih.gov Copper-catalyzed intramolecular cross-coupling reactions have also been shown to be effective for the synthesis of 1,4-benzodiazepine (B1214927) derivatives under mild conditions. nih.gov

Heteropolyacids (HPAs) have emerged as highly efficient catalysts for the synthesis of 1,4-diazepines from ketimine intermediates and aldehydes. Their strong Brønsted acidity allows for high yields and short reaction times. nih.gov The catalytic activity can be tuned by altering the composition of the HPA. nih.gov Iron-based catalysts are being explored for greener reductive amination processes. d-nb.info

Solvent Systems: The choice of solvent can significantly impact the outcome of 1,4-diazepane synthesis. In the synthesis of diazepam, a solvent screening revealed that polar solvents like methanol (B129727) are effective. frontiersin.org For some reactions, such as the domino synthesis of 1,4-diazepanes from 1,2-diamines and alkyl 3-oxohex-5-enoates, the reaction can proceed efficiently under solvent-free conditions. researchgate.netacs.org

In the synthesis of 1,5-benzodiazepines from o-phenylenediamine (B120857) and chalcones, solvents like ethanol, DMF, DCM, and THF have been investigated, with 2-ethoxyethanol (B86334) providing the best yields in some cases. nih.gov The use of water as a solvent in some protocols offers an environmentally friendly alternative. nih.gov

| Reaction Type | Catalyst | Solvent | Effect | Reference |

| Amine addition to diazepinone | TiCl4 | Anisole | Activation of carbonyl | jocpr.com |

| Intramolecular C-N coupling | Pd catalysts | Various organic solvents | C-N bond formation | nih.gov |

| Intramolecular C-N coupling | CuI/N,N-dimethylglycine | 1,4-Dioxane | Mild reaction conditions | nih.gov |

| Condensation | Heteropolyacids | Ethanol | High yields, short reaction times | nih.gov |

| Reductive Amination | Iron catalyst | Water | Green and sustainable | d-nb.info |

| Domino Reaction | None | Solvent-free | High atom economy | researchgate.netacs.org |

| Condensation | Piperidine (B6355638) | 2-Ethoxyethanol | Improved yield | nih.gov |

Computational Approaches to Reaction Mechanism Evaluation

Computational chemistry has emerged as a powerful tool for elucidating the intricate mechanisms of organic reactions. rsc.org In the context of 1,4-diazepane derivatives, computational studies, particularly those employing Density Functional Theory (DFT), provide invaluable insights into reaction pathways, transition states, and the thermodynamic and kinetic factors governing these transformations. rsc.orgnih.gov These theoretical investigations complement experimental findings, offering a molecular-level understanding that can guide the optimization of synthetic routes and the design of novel derivatives.

High-level quantum-chemical models are employed to analyze various proposed reaction mechanisms. rsc.org For instance, in the study of benzodiazepine racemization, different density functionals like B3LYP and M062X are used for geometry optimization of all stationary points on the potential energy surface. rsc.org Furthermore, double-hybrid models such as B2PLYP can be utilized for more accurate energy calculations. rsc.org This rigorous computational analysis helps to identify the most plausible reaction mechanism by comparing calculated energy barriers and pH-rate profiles with experimental data. rsc.org

One area where computational studies have been particularly insightful is in understanding the tautomerization and racemization processes in related heterocyclic systems like 1,4-benzodiazepines. rsc.org For example, the ring-chain tautomerism, initiated by an intramolecular proton transfer, has been identified as a key mechanism. rsc.org This process involves the opening of the diazepine ring to form an achiral intermediate, which upon re-cyclization can lead to the inverted configuration at a chiral center. rsc.org

Computational methods are also instrumental in studying the formation of metal-carbene complexes, which can be relevant to certain synthetic transformations of diazepane derivatives. nih.gov ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) models, for instance, can provide mechanistic insights into the reaction of diazoalkanes with transition metal complexes. nih.gov These studies can elucidate the role of intermediates, such as η¹-C bound diazo complexes, in the formation of the final carbene product. nih.gov The choice of computational method and basis set is crucial for obtaining reliable results that are in good agreement with experimental observations. nih.gov

The application of DFT calculations extends to the structural elucidation of complex fused heterocyclic systems. When experimental techniques like single-crystal X-ray diffraction are not feasible, DFT geometry optimizations can provide accurate three-dimensional structures. acs.org These calculations can determine key structural parameters such as bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's conformation and reactivity. acs.org Furthermore, computational studies can predict spectroscopic properties, which, when compared with experimental data (e.g., NMR spectra), can confirm the proposed molecular structure. mdpi.com

Advanced Derivatization and Functionalization Strategies

The 1,4-diazepan-6-one scaffold serves as a versatile platform for the development of a wide array of derivatives with diverse structural features. Advanced synthetic strategies have been developed to achieve regioselective modifications, introduce various substituents at the nitrogen atoms, and construct complex fused heterocyclic systems.

Regioselective Substitution on the Diazepan-6-one Ring

Regioselective functionalization of the diazepan-6-one ring is a key strategy for fine-tuning the properties of these molecules. One notable approach involves the regioselective N-alkylation of precursor molecules. For instance, in the synthesis of N-heterocycle-fused tetrahydro-1,4-diazepinones, a regioselective strategy was developed for synthesizing ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates from readily available pyrazole (B372694) carboxylates. nih.gov This regioselectivity is crucial as the N-alkylation of asymmetrically substituted 1H-pyrazoles can often lead to a mixture of regioisomeric products. researchgate.net The subsequent reaction of these intermediates with amines leads to the opening of the oxirane ring and cyclization to form the desired fused diazepinone system. nih.govktu.edu

Another example of regioselective synthesis involves the halogenation of fused tetrahydro-4H-pyrazolo[1,5-a] ktu.edunih.govdiazepin-4-ones. Treatment with N-chloro-, bromo-, and iodosuccinimides allows for the introduction of halogen atoms at specific positions on the pyrazole ring of the fused system. ktu.edu

The following table summarizes some examples of regioselective substitutions on precursors leading to diazepane derivatives:

| Starting Material | Reagent | Product | Reference |

| 3(5)-Aryl/Methyl-1H-pyrazole-5(3)-carboxylate | Epichlorohydrin | Ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylate | nih.gov |

| Tetrahydro-4H-pyrazolo[1,5-a] ktu.edunih.govdiazepin-4-one | N-chlorosuccinimide | 2(3)-chloro-tetrahydro-4H-pyrazolo[1,5-a] ktu.edunih.govdiazepin-4-one | ktu.edu |

| Tetrahydro-4H-pyrazolo[1,5-a] ktu.edunih.govdiazepin-4-one | N-bromosuccinimide | 2(3)-bromo-tetrahydro-4H-pyrazolo[1,5-a] ktu.edunih.govdiazepin-4-one | ktu.edu |

| Tetrahydro-4H-pyrazolo[1,5-a] ktu.edunih.govdiazepin-4-one | N-iodosuccinimide | 2(3)-iodo-tetrahydro-4H-pyrazolo[1,5-a] ktu.edunih.govdiazepin-4-one | ktu.edu |

Synthesis of N-Substituted 1,4-Diazepane Analogs

The introduction of substituents at the nitrogen atoms of the 1,4-diazepane ring is a common and effective strategy for creating diverse analogs. A variety of synthetic methods have been developed to achieve N-substitution, often involving the reaction of a 1,4-diazepane core with different electrophiles.

One common approach is the reaction of a suitable diazepane derivative with various sulfonyl chlorides. For example, 3-(1,4-diazepanyl)-methyl-phenyl-amines can be reacted with substituted sulfonyl chlorides in the presence of a base like triethylamine (B128534) (TEA) in a solvent such as dichloromethane (B109758) (DCM) to yield N-sulfonylated derivatives. openpharmaceuticalsciencesjournal.com

Another strategy involves the reaction of a diazepine derivative with secondary amines. For instance, substituted 8-amino-10-methylchromeno[3,4-b]thieno[2,3-e] ktu.edunih.govdiazepin-6(12H)-one hydrochlorides can be treated with cyclic secondary amines like N-methyl, N-ethyl, N-phenyl, and N-benzylpiperazine in the presence of potassium carbonate and toluene (B28343) under reflux conditions to afford the corresponding N-substituted products. jocpr.com

The following table provides examples of N-substituted 1,4-diazepane analogs and the reagents used for their synthesis:

| 1,4-Diazepane Derivative | Reagent | Resulting N-Substituent | Reference |

| 3-((4-tert-butoxycarbonyl)-1,4-diazepan-1-yl)methyl)aniline | 4-Bromobenzenesulfonyl chloride | 4-Bromophenylsulfonyl | openpharmaceuticalsciencesjournal.com |

| 3-((4-tert-butoxycarbonyl)-1,4-diazepan-1-yl)methyl)aniline | 4-Chlorobenzenesulfonyl chloride | 4-Chlorophenylsulfonyl | openpharmaceuticalsciencesjournal.com |

| 3-((4-tert-butoxycarbonyl)-1,4-diazepan-1-yl)methyl)aniline | 4-Fluorobenzenesulfonyl chloride | 4-Fluorophenylsulfonyl | openpharmaceuticalsciencesjournal.com |

| 8-Amino-10-methylchromeno[3,4-b]thieno[2,3-e] ktu.edunih.govdiazepin-6(12H)-one hydrochloride | N-Methylpiperazine | Methylpiperazinyl | jocpr.com |

| 8-Amino-10-methylchromeno[3,4-b]thieno[2,3-e] ktu.edunih.govdiazepin-6(12H)-one hydrochloride | N-Ethylpiperazine | Ethylpiperazinyl | jocpr.com |

| 8-Amino-10-methylchromeno[3,4-b]thieno[2,3-e] ktu.edunih.govdiazepin-6(12H)-one hydrochloride | N-Benzylpiperazine | Benzylpiperazinyl | jocpr.com |

| 8-Amino-10-methylchromeno[3,4-b]thieno[2,3-e] ktu.edunih.govdiazepin-6(12H)-one hydrochloride | N-Phenylpiperazine | Phenylpiperazinyl | jocpr.com |

Formation of Fused Heterocyclic Systems Containing the 1,4-Diazepane Moiety

The fusion of the 1,4-diazepane ring with other heterocyclic systems leads to the creation of complex, polycyclic molecules with unique three-dimensional structures and potentially novel properties. A general approach to synthesizing such fused systems involves a multi-step sequence that often includes N-alkylation followed by an intramolecular cyclization. nih.gov

For example, a versatile method for the synthesis of tetrahydro-4H-pyrazolo[1,5-a] ktu.edunih.govdiazepin-4-ones, tetrahydro ktu.edunih.govdiazepino[1,2-a]indol-1-ones, and tetrahydro-1H-benzo ktu.eduktu.eduimidazo[1,2-a] ktu.edunih.govdiazepin-1-ones has been developed. nih.gov This strategy begins with the regioselective synthesis of ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates. nih.gov These intermediates are then treated with amines, which results in the opening of the strained oxirane ring followed by a direct cyclization to yield the target fused pyrazolo-diazepinone system. ktu.edu A similar two-step approach can be applied to ethyl 1H-indole- and ethyl 1H-benzo[d]imidazole-2-carboxylates to access other fused diazepine derivatives. nih.gov

Another strategy for constructing fused systems involves the reaction of ketimine intermediates with aldehydes in the presence of a catalyst. For instance, Keggin-type heteropolyacids have been shown to be efficient catalysts for the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives, leading to high yields and short reaction times. nih.gov

The following table summarizes some examples of fused heterocyclic systems containing the 1,4-diazepane moiety and the key synthetic steps involved:

| Fused System | Key Synthetic Steps | Reference |

| Tetrahydro-4H-pyrazolo[1,5-a] ktu.edunih.govdiazepin-4-one | Regioselective N-alkylation with an oxirane-containing synthon, followed by amine-induced oxirane ring-opening and cyclization. | nih.govktu.edu |

| Tetrahydro ktu.edunih.govdiazepino[1,2-a]indol-1-one | Two-step approach involving functionalization of ethyl 1H-indole-2-carboxylates. | nih.gov |

| Tetrahydro-1H-benzo ktu.eduktu.eduimidazo[1,2-a] ktu.edunih.govdiazepin-1-one | Two-step approach involving functionalization of ethyl 1H-benzo[d]imidazole-2-carboxylates. | nih.gov |

| Substituted 1,4-Diazepines | Reaction of ketimine intermediates with aldehydes catalyzed by Keggin-type heteropolyacids. | nih.gov |

Advanced Characterization Techniques for Structural Confirmation and Purity Assessment in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 1,4-Diazepan-6-one (B12853596) dihydrochloride (B599025), ¹H and ¹³C NMR would provide critical information about its molecular framework.

Expected ¹H NMR Spectral Features: In a suitable deuterated solvent, the proton NMR spectrum of 1,4-Diazepan-6-one dihydrochloride would be expected to show distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shifts, signal multiplicities (splitting patterns), and integration values would allow for the assignment of each proton to its specific position within the diazepane ring. The presence of the dihydrochloride salt would likely influence the chemical shifts of protons near the nitrogen atoms.

Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The carbonyl carbon of the ketone group would be expected to appear at a characteristic downfield chemical shift. The remaining signals would correspond to the methylene (B1212753) carbons of the diazepane ring.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in assembling the complete connectivity of the molecule, confirming the seven-membered ring structure and the relative positions of the nitrogen atoms and the carbonyl group. drugbank.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass, which can be used to confirm its elemental formula (C₅H₁₂Cl₂N₂O). achemblock.com

Expected Fragmentation Pattern: In a tandem mass spectrometry (MS/MS) experiment, the protonated molecule would be expected to undergo characteristic fragmentation pathways. sigmaaldrich.comsigmaaldrich.com The fragmentation would likely involve the loss of small neutral molecules such as water, carbon monoxide, or ethene, as well as cleavages within the diazepane ring. The analysis of these fragment ions would provide valuable information to confirm the structure of the parent molecule.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a key technique for the separation, identification, and quantification of compounds in a mixture. For this compound, various HPLC methods would be developed for different analytical purposes.

Method Development for Analytical and Preparative Separations

The development of an HPLC method for this compound would involve the optimization of several parameters to achieve good resolution, peak shape, and analysis time.

Table 1: Hypothetical HPLC Method Parameters for Analytical Separation

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | A time-programmed gradient from a high percentage of A to a high percentage of B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., ~210 nm) or Mass Spectrometry |

| Column Temperature | 25-30 °C |

For preparative separations, the method would be scaled up using a larger column and a higher flow rate to isolate larger quantities of the pure compound. nih.govjocpr.com

Quantitative Analysis in Complex Reaction Mixtures and Biological Samples

Once a suitable HPLC method is developed and validated, it can be used for the quantitative analysis of this compound. jyoungpharm.org This would involve the construction of a calibration curve using standards of known concentration. Such a method would be crucial for monitoring the progress of a chemical reaction in which this compound is formed or for determining its concentration in various matrices.

Development of LC-MS/MS Methods for Trace Analysis and Impurity Profiling

For the detection and quantification of trace amounts of this compound or for the identification of potential impurities, a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method would be developed. nih.govnih.gov This technique combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. By monitoring specific precursor-to-product ion transitions, it is possible to detect the target analyte at very low concentrations, even in complex matrices. researchgate.net

Other Chromatographic Techniques (e.g., HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) could serve as a rapid and cost-effective method for the qualitative analysis and purity screening of this compound. An HPTLC method would involve spotting the sample on a silica (B1680970) gel plate and developing it with a suitable mobile phase. The position of the spot corresponding to the compound, visualized under UV light or with a staining reagent, would be compared to that of a standard. While generally less precise than HPLC for quantitative analysis, HPTLC is a valuable tool for rapid screening. nih.gov

Computational Chemistry and in Silico Modeling of 1,4 Diazepan 6 One Dihydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. For 1,4-diazepan-6-one (B12853596) dihydrochloride (B599025), these methods would provide insights into its stability, reactivity, and the nature of its chemical bonds.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's ability to donate and accept electrons, respectively. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity and stability.

In a theoretical study of a related 1,4-diazepan linked piperidine (B6355638) derivative, Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level were used to analyze the HOMO and LUMO orbitals. google.com For 1,4-diazepan-6-one dihydrochloride, a similar computational approach would be employed. The HOMO would likely be localized on the nitrogen and oxygen atoms, reflecting their electron-donating capabilities, while the LUMO would be distributed across the carbonyl group and the protonated amine centers, indicating regions susceptible to nucleophilic attack. The calculated HOMO-LUMO gap would provide a quantitative measure of the molecule's kinetic stability.

Table 1: Theoretical Frontier Molecular Orbital Properties of a 1,4-Diazepan Derivative (Note: This data is for a related derivative and is illustrative of the type of data that would be generated for this compound)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Highest Occupied Molecular Orbital |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 5.3 | Indicator of Chemical Reactivity |

Electrostatic Potential Mapping and Charge Distribution Analysis

An electrostatic potential (ESP) map visualizes the charge distribution of a molecule, highlighting electrophilic and nucleophilic sites. For this compound, the ESP map would be expected to show negative potential (red/yellow) around the carbonyl oxygen, indicating a region of high electron density and a likely site for hydrogen bond donation. Positive potential (blue) would be concentrated around the protonated nitrogen atoms of the diazepane ring and the associated chloride ions, signifying electron-deficient areas.

This analysis is critical for understanding intermolecular interactions, such as how the molecule might interact with a biological target or how it is solvated. Theoretical studies on analogous benzodiazepine (B76468) structures have utilized ESP maps to deduce requirements for receptor affinity, postulating that interactions with specific cationic sites are crucial for high-affinity analogues. smolecule.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful tools for predicting how a ligand, such as 1,4-diazepan-6-one, might bind to a biological receptor and the stability of this interaction over time.

Prediction of Binding Modes with Biological Receptors

Molecular docking simulations would be employed to predict the preferred binding orientation of 1,4-diazepan-6-one within the active site of a target protein. For instance, given the structural similarities to benzodiazepines, a relevant target could be the GABAA receptor. The docking process involves generating a multitude of possible conformations of the ligand within the receptor's binding pocket and scoring them based on factors like intermolecular energies and geometric complementarity.

Successful docking studies on related diazepam derivatives have identified key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for binding. For 1,4-diazepan-6-one, it is anticipated that the carbonyl oxygen would act as a hydrogen bond acceptor, while the protonated amines could form crucial ionic interactions or hydrogen bonds with acidic residues in the receptor.

Assessment of Conformational Flexibility and Stability of the Diazepane Ring

The seven-membered diazepane ring possesses significant conformational flexibility. Molecular dynamics (MD) simulations would be performed to explore the accessible conformations of the ring in this compound and to assess their relative stabilities. These simulations track the atomic motions of the molecule over time, providing a dynamic picture of its behavior.

Studies on similar ring systems have shown that the conformational flexibility can be a determining factor in biological activity. For the diazepane ring, various boat and chair-like conformations are possible. MD simulations would reveal the energetic landscape of these conformations and the barriers to interconversion, which are critical for understanding how the molecule might adapt its shape to fit into a binding site.

WaterMap Analysis for Solvent Contributions to Ligand Binding

WaterMap is a computational tool that analyzes the thermodynamic properties of water molecules in a binding site. This analysis helps to identify which water molecules are stable and which are unstable ("unhappy") and can be displaced by a ligand to improve binding affinity. While no specific WaterMap analysis for this compound has been published, this technique was instrumental in understanding the binding of diazepam to the GABAA receptor.

A theoretical WaterMap analysis of a target receptor for 1,4-diazepan-6-one would map the locations of enthalpically and entropically favorable and unfavorable water molecules. This would guide the prediction of binding modes by suggesting how the ligand can displace unstable water molecules to achieve a more favorable binding free energy.

Predictive Modeling for Pharmacological Properties and Drug-likeness

This field of computational chemistry uses a molecule's structure to forecast its biological activity and suitability as a drug. For a novel compound, researchers would typically employ a battery of computational tools to assess its potential before undertaking expensive and time-consuming laboratory experiments.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions

ADME properties are crucial for a drug's success. In silico models predict these characteristics based on the molecular structure. For this compound, a hypothetical analysis would involve calculating parameters such as lipophilicity (LogP), water solubility, plasma protein binding, and potential for crossing the blood-brain barrier. These predictions are often based on large datasets of known drugs and their experimental ADME properties.

Neural Network Modeling in Drug Discovery

Artificial Neural Networks (ANNs) are a powerful tool in drug discovery for modeling complex, non-linear relationships between chemical structures and biological activities. In the context of this compound, an ANN model could be trained on a dataset of diverse compounds with known pharmacological properties to predict its potential activities, toxicity, or ADME profile. However, the development and validation of such a model require substantial amounts of specific data that are currently unavailable for this compound.

Future Directions and Research Opportunities for 1,4 Diazepan 6 One Dihydrochloride

Rational Design of Next-Generation 1,4-Diazepan-6-one (B12853596) Derivatives with Enhanced Pharmacological Profiles

The future of 1,4-Diazepan-6-one dihydrochloride (B599025) in drug discovery hinges on the rational design of new derivatives with superior pharmacological properties. The 1,4-diazepine nucleus is considered a "privileged scaffold" due to its ability to interact with multiple biological targets. tsijournals.com Research will likely focus on modifying the core structure to enhance potency, selectivity, and pharmacokinetic profiles.

Key strategies will involve:

Structure-Activity Relationship (SAR) Studies: Systematic modifications to the diazepan-6-one ring and its potential substitution points will be crucial. By synthesizing and testing a library of analogs, researchers can elucidate the structural requirements for desired biological activities, such as anxiolytic, anticonvulsant, or antipsychotic effects. researchgate.net

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved characteristics. For instance, modifying substituents on the phenyl ring, common in related benzodiazepines, could fine-tune receptor affinity and reduce off-target effects.

Improving Drug-like Properties: Efforts will be directed towards optimizing absorption, distribution, metabolism, and excretion (ADME) properties. This includes designing derivatives with improved solubility, metabolic stability, and the ability to cross the blood-brain barrier for central nervous system (CNS) targets. Research into the metabolic pathways of related compounds like diazepam reveals common transformation sites that can be strategically modified to prolong half-life or avoid the formation of active metabolites. researchgate.net

Advanced Synthetic Methodologies for Sustainable Production in Research Settings

The advancement of synthetic chemistry provides opportunities to produce 1,4-Diazepan-6-one and its derivatives in a more efficient and environmentally friendly manner. Future research will likely move away from traditional, multi-step syntheses towards more sustainable methodologies.

Focus areas include:

Green Chemistry Approaches: The use of environmentally benign solvents, such as water or polyethylene (B3416737) glycol (PEG), and catalysts can significantly reduce the environmental impact of synthesis. researchgate.netnih.gov Research has demonstrated the feasibility of green methods for synthesizing related diazepine (B8756704) structures, achieving high yields. researchgate.net

Catalytic Methods: Employing transition metal catalysts, such as palladium, can enable novel and efficient bond formations, streamlining the synthesis of the diazepine core. acs.org The development of recyclable heterogeneous catalysts, like certain types of volcanic ash, also presents a promising avenue for sustainable production. nih.gov

Flow Chemistry: Continuous flow synthesis offers advantages over traditional batch processing, including improved safety, scalability, and reaction control. Implementing flow chemistry for the synthesis of 1,4-diazepan-6-one derivatives could accelerate the production of compound libraries for screening purposes.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the drug discovery process, and their application to the 1,4-diazepan-6-one scaffold holds immense potential. nih.govmdpi.com These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the design and development of new drug candidates. nih.gov

Key applications are outlined below:

| Application Area | Description | Potential Impact on 1,4-Diazepan-6-one Research |

|---|---|---|

| De Novo Drug Design | Generative AI models can design novel molecules with desired pharmacological and safety profiles from scratch. nih.gov | Creation of entirely new 1,4-diazepan-6-one derivatives optimized for specific targets. |

| Target Identification and Validation | AI algorithms can analyze genomic, proteomic, and clinical data to identify and validate novel biological targets for a given compound. nih.gov | Uncovering new therapeutic indications for 1,4-diazepan-6-one derivatives beyond traditional CNS applications. |

| Predictive Modeling | ML models can predict the biological activity, toxicity, and pharmacokinetic properties of virtual compounds before they are synthesized. mdpi.comfuturity.org | Prioritizing the synthesis of the most promising candidates, saving time and resources. |

| Polypharmacology Prediction | AI can predict the interaction of a drug with multiple targets, helping to understand its full biological effects and potential side effects. nih.govbiospace.com | For a compound like 1,4-diazepan-6-one, this can help explain its mechanism of action and anticipate potential adverse effects early in development. biospace.com |

In-depth Mechanistic Studies of Biological Interactions at the Molecular Level

A fundamental understanding of how 1,4-Diazepan-6-one and its derivatives interact with their biological targets at the molecular level is critical for future development. While the mechanism of action for related benzodiazepines, which often involves potentiation of the GABA-A receptor, is well-studied, the specific interactions of this compound are less understood. nih.govresearchgate.net

Future research should prioritize:

Target Identification: Unbiased screening approaches can identify the primary molecular targets of 1,4-Diazepan-6-one.

Structural Biology: Techniques such as X-ray crystallography and cryo-electron microscopy can be used to determine the three-dimensional structure of the compound bound to its target protein. This provides invaluable insight into the binding mode and the key interactions that drive affinity and selectivity.

Biophysical and Biochemical Assays: A range of assays will be necessary to quantify the binding affinity, kinetics, and functional effect of the compound on its target. This data is essential for building a comprehensive picture of its mechanism of action.

Computational Docking and Simulation: Molecular dynamics simulations can complement experimental data by modeling the dynamic interactions between the drug and its receptor, helping to explain the basis of its activity.

Translational Research Pathways from Laboratory Findings to Pre-clinical Development Candidates

The ultimate goal of this research is to translate promising laboratory findings into viable pre-clinical drug candidates. This requires a structured and multidisciplinary approach to bridge the gap between basic discovery and clinical application.

The translational pathway for a promising 1,4-diazepan-6-one derivative would involve:

Lead Optimization: Iterative chemical synthesis and biological testing to refine the lead compound's properties, including potency, selectivity, and ADME characteristics.

In Vivo Efficacy Studies: Evaluating the therapeutic effect of the optimized compound in relevant animal models of disease (e.g., models of anxiety or epilepsy).

Pre-clinical Safety and Toxicology: A comprehensive assessment of the compound's safety profile, including studies to determine its potential toxicity and off-target effects.

Pharmacokinetic Profiling: Detailed characterization of how the drug is absorbed, distributed, metabolized, and excreted in animal models to inform potential human dosing regimens.

Biomarker Development: Identifying and validating biomarkers that can be used to monitor the drug's effect and predict patient response in future clinical trials.

Successful navigation of this pathway is essential to determine if a novel 1,4-Diazepan-6-one derivative has the potential to become a next-generation therapeutic agent.

常见问题

Basic: What safety protocols are critical when handling 1,4-Diazepan-6-one dihydrochloride in laboratory settings?

Methodological Answer:

When handling this compound, adhere to OSHA HCS standards (29 CFR 1910) due to its acute oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory hazards (H332/H335). Key protocols include:

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (inspected pre-use), OSHA-compliant goggles, and flame-retardant lab coats. Use proper glove removal techniques to avoid contamination .

- Ventilation: Work in a fume hood to minimize inhalation risks.

- Spill Management: Avoid drainage contamination; use inert absorbents for spills.

- Emergency Procedures: For accidental ingestion, rinse mouth and contact poison control (P301+P312+P330). For skin contact, wash immediately and remove contaminated clothing .

Basic: What synthetic routes are recommended for preparing this compound, and how is purity ensured?

Methodological Answer:

Synthesis typically involves reacting the free base with hydrochloric acid in a 2:1 molar ratio to form the dihydrochloride salt. Critical steps include:

- Acid-Base Neutralization: Use stoichiometric HCl under controlled pH to avoid over-protonation.

- Purification: Recrystallize from ethanol/water mixtures to remove unreacted precursors.

- Purity Validation: Employ HPLC or LC-MS with UV detection (λ = 210–280 nm) to confirm ≥97% purity, as specified in commercial standards .

- Storage: Maintain anhydrous conditions at 2–8°C to prevent hydrolysis .

Advanced: How does the dihydrochloride salt form affect solubility, stability, and bioavailability compared to other salt forms?

Methodological Answer:

The dihydrochloride form enhances aqueous solubility due to increased polarity from two chloride ions, making it preferable for in vitro assays. Stability is improved under humid conditions compared to hydrochloride salts, as the dual protonation reduces hygroscopicity. For bioavailability, the dihydrochloride form often shows higher dissolution rates in physiological buffers (e.g., PBS pH 7.4), as demonstrated in preclinical models like tilorone dihydrochloride (serum IFN-α response in mice) .

Advanced: What crystallographic techniques and software are suitable for structural characterization of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Use SHELX programs (SHELXL for refinement, SHELXD for structure solution) to resolve hydrogen-bonding networks. Key parameters include:

- Powder XRD: Pair with Rietveld refinement to assess phase purity.

- Thermal Analysis: DSC/TGA to correlate crystallinity with thermal stability.

Advanced: How can researchers resolve contradictions in bioactivity data across in vitro and in vivo models?

Methodological Answer:

Contradictions often arise from differences in metabolic activation, solubility, or assay conditions. Mitigation strategies include:

- Dose-Response Calibration: Test multiple concentrations in physiologically relevant media (e.g., DMEM with 10% FBS for cell assays).

- Pharmacokinetic Profiling: Measure plasma half-life and tissue distribution in vivo (e.g., LC-MS/MS for quantification).

- Metadata Standardization: Follow MIACARM guidelines to document experimental variables (e.g., cell passage number, storage conditions) .

- Cross-Validation: Compare results with structurally analogous dihydrochloride compounds (e.g., dexpramipexole dihydrochloride’s anti-apoptotic activity) .

Advanced: What analytical methods are optimal for detecting environmental persistence or bioaccumulation?

Methodological Answer:

- Bioaccumulation Factor (BCF): Use OECD 305 guidelines with algae (e.g., 24-hour exposure) and fish models (e.g., golden ide) to estimate BCF. For this compound, expect low bioconcentration (BCF <10) based on analogs like 1,4-benzenediamine dihydrochloride .

- Degradation Studies: Conduct hydrolysis/photolysis experiments under simulated environmental conditions (pH 4–9, UV light). Monitor degradation products via HRMS.

Basic: What spectroscopic techniques are used for functional group identification in this compound?

Methodological Answer:

- FT-IR: Identify carbonyl (C=O stretch ~1680–1720 cm⁻¹) and NH stretches (~3300 cm⁻¹) from the diazepanone core.

- NMR: ¹H NMR (D₂O) shows characteristic signals for the diazepane ring protons (δ 3.2–4.0 ppm) and chloride counterion effects on chemical shifts.

- Mass Spectrometry: ESI-MS in positive mode confirms the molecular ion [M+H]⁺ and chloride adducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。